2-Chloro-5-(ethylthio)benzoic acid
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Overview
Description
2-Chloro-5-(ethylthio)benzoic acid is an organic compound with the molecular formula C9H9ClO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a chlorine atom and an ethylthio group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(ethylthio)benzoic acid typically involves the chlorination of 5-(ethylthio)benzoic acid. One common method is the Sandmeyer reaction, where an amino group on the benzene ring is replaced by a chlorine atom using copper(I) chloride and hydrochloric acid. The reaction conditions often include maintaining a temperature of around 0-5°C to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the starting material, 5-(ethylthio)benzoic acid, is treated with chlorine gas in the presence of a catalyst. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(ethylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, copper(I) chloride, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
2-Chloro-5-(ethylthio)benzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(ethylthio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and ethylthio groups can participate in various binding interactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of an ethylthio group.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of an ethylthio group.
2-Chloro-5-iodobenzoic acid: Contains an iodine atom instead of an ethylthio group.
Uniqueness
2-Chloro-5-(ethylthio)benzoic acid is unique due to the presence of the ethylthio group, which can impart different chemical and biological properties compared to its analogs. The ethylthio group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-ethylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFKCSMNXDHARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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